2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)-
Overview
Description
2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- is an organic compound with the molecular formula C7H10O4 It is a derivative of 2-hexenoic acid, featuring a hydroxy group and a keto group, making it a multifunctional molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- typically involves the esterification of 2-hexenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Continuous flow reactors and advanced separation techniques can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- can be converted to 2-hexenoic acid, 2-hydroxy-4-oxo-.
Reduction: The reduction of the keto group yields 2-hexenoic acid, 2-hydroxy-4-hydroxy-, methyl ester, (Z)-.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its multifunctional nature.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Hexenoic acid, methyl ester: Similar structure but lacks the hydroxy and keto groups.
2-Hexenoic acid, 2-hydroxy-4-oxo-: Similar but not esterified.
Hexanoic acid, methyl ester: Saturated analog without the double bond.
Uniqueness
2-Hexenoic acid, 2-hydroxy-4-oxo-, methyl ester, (Z)- is unique due to its multifunctional groups, which provide versatility in chemical reactions and potential biological activities. The presence of both hydroxy and keto groups allows for a wide range of chemical modifications and interactions with biological systems.
Properties
IUPAC Name |
methyl (Z)-2-hydroxy-4-oxohex-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-5(8)4-6(9)7(10)11-2/h4,9H,3H2,1-2H3/b6-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJULMHWIPCFDP-XQRVVYSFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=C(C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C(/C(=O)OC)\O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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